![molecular formula C9H13ClN2O B13664765 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride
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Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O. It is a derivative of oxazine and is often used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of an amine with a suitable aldehyde or ketone, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
- (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol
- (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)amine
Comparison: Compared to these similar compounds, (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2O |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-7-1-2-9-8(5-7)11-3-4-12-9;/h1-2,5,11H,3-4,6,10H2;1H |
InChI Key |
HQZUEFAHJRPMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CN.Cl |
Origin of Product |
United States |
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